6-Bromo-4-fluoroindolin-2-one

Catalog No.
S700744
CAS No.
1000341-00-3
M.F
C8H5BrFNO
M. Wt
230.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-4-fluoroindolin-2-one

CAS Number

1000341-00-3

Product Name

6-Bromo-4-fluoroindolin-2-one

IUPAC Name

6-bromo-4-fluoro-1,3-dihydroindol-2-one

Molecular Formula

C8H5BrFNO

Molecular Weight

230.03 g/mol

InChI

InChI=1S/C8H5BrFNO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12)

InChI Key

UNVVSMMNEZBZDQ-UHFFFAOYSA-N

SMILES

C1C2=C(C=C(C=C2F)Br)NC1=O

Canonical SMILES

C1C2=C(C=C(C=C2F)Br)NC1=O

6-Bromo-4-fluoroindolin-2-one is a synthetic compound belonging to the indole family, characterized by the presence of bromine and fluorine substituents. Its molecular formula is C8H5BrFNOC_8H_5BrFNO with a molecular weight of 230.03 g/mol. The compound features a bicyclic structure, which is common in many biologically active molecules, making it of interest in medicinal chemistry.

  • Substitution Reactions: The bromine and fluorine atoms allow for nucleophilic substitution, where nucleophiles can replace these halogens.
  • Oxidation and Reduction: This compound can be oxidized or reduced to yield various derivatives. Common reagents for oxidation include potassium permanganate and chromium trioxide, whereas reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
  • Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of more complex organic structures .

6-Bromo-4-fluoroindolin-2-one exhibits notable biological activities. Research indicates that derivatives of this compound may possess antitumor and antimicrobial properties. Its mechanism of action often involves interaction with molecular targets such as receptor tyrosine kinases, leading to inhibition of signaling pathways associated with cancer cell proliferation and angiogenesis .

The synthesis of 6-Bromo-4-fluoroindolin-2-one can be achieved through various methods:

  • Microwave-Assisted Synthesis: This method utilizes microwave irradiation to enhance reaction rates and yields. A typical approach involves reacting 5-bromoindoline-2,3-dione with an appropriate aniline in the presence of a catalyst like copper dipyridine dichloride in ethanol.
  • Multi-Step Synthesis: Another route includes the reaction of 1-bromo-2,4-difluorobenzene with dimethyl malonate under specific conditions to yield the desired indolinone structure .
  • General Synthetic Procedure: A general procedure involves heating a mixture of starting materials under controlled conditions, followed by purification techniques such as recrystallization or chromatography to isolate the final product .

6-Bromo-4-fluoroindolin-2-one has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals targeting various diseases, particularly cancers.
  • Organic Synthesis: The compound is used as a reagent in organic synthesis due to its ability to undergo diverse chemical transformations.
  • Research: It is utilized in biological studies to explore its potential therapeutic effects and mechanisms of action .

Studies on the interactions of 6-Bromo-4-fluoroindolin-2-one have shown that it can inhibit certain enzymes involved in drug metabolism, such as cytochrome P450 isoforms. Specifically, it acts as an inhibitor for CYP1A2 while showing no significant inhibition on other isoforms like CYP2C19 or CYP3A4. This selectivity may enhance its therapeutic profile by reducing potential drug-drug interactions .

Several compounds share structural similarities with 6-Bromo-4-fluoroindolin-2-one. Here are some notable examples:

Compound NameSimilarityUnique Features
6-Chloro-4-fluoroindolin-2-one0.83Contains chlorine instead of bromine
7-Bromo-5-fluoroindoline-2,3-dione0.82Different substitution pattern on indole ring
3-Methylindolin-2-one0.81Methyl group at C3 position
4-Bromo-7-fluoroindolin-2-one0.80Bromine at C4 position

Uniqueness

The uniqueness of 6-Bromo-4-fluoroindolin-2-one lies in its specific substitution pattern that enhances its reactivity and selectivity for biological targets. The combination of bromine and fluorine not only influences its chemical behavior but also contributes to its distinct biological properties compared to other indoline derivatives .

XLogP3

1.6

Dates

Modify: 2023-08-15

Explore Compound Types